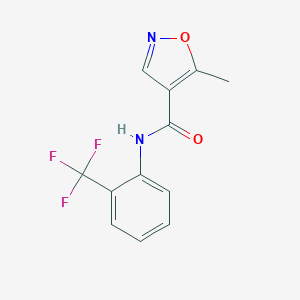

![molecular formula C15H21NO7 B109162 Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate CAS No. 4704-15-8](/img/structure/B109162.png)

Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

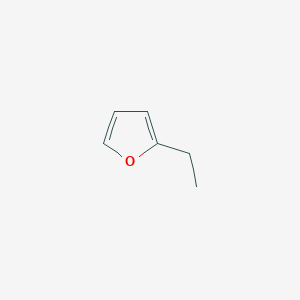

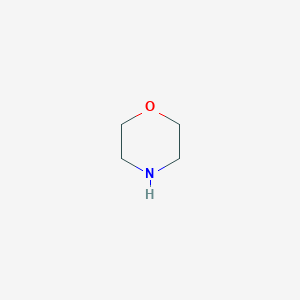

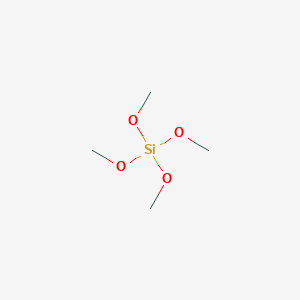

“Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate” is a chemical compound . It contains a total of 42 bonds, including 23 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), and 1 ether(s) .

Molecular Structure Analysis

The molecular structure of the compound includes a benzyl group attached to a carbamate group, which is further attached to a complex oxane ring structure . The compound contains a total of 42 bonds, including 23 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), and 1 ether(s) .

科学研究应用

Synthesis and Chemical Structure Exploration

- Synthesis of Novel Compounds: The compound has been utilized in the synthesis of novel conformationally locked carbocyclic nucleosides, which are significant in medicinal chemistry (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

- Development of Putative Inhibitors: It has been used in the synthesis of carbohydrate-like dihydrooxazine and tetrahydrooxazine, serving as potential inhibitors of glycoside hydrolases (Best, Macdonald, Skelton, Stick, Tilbrook, & White, 2002).

- Enantioselective Synthesis: This compound is crucial in the enantioselective synthesis of specific intermediates, used in the development of potent CCR2 antagonists (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

Medicinal Chemistry and Pharmacology

- Anticholinesterase Activity: It has been integral in the creation of novel anticholinesterases, contributing to the understanding of interactions between carbamate-based cholinesterase inhibitors and their targets (Luo et al., 2005).

- Role in Antimitotic Agents: Its derivatives have shown potential as antimitotic agents, highlighting its significance in cancer research (Temple & Rener, 1992).

- Catalytic Applications: The compound plays a role in Au(I)-catalyzed intramolecular exo-hydrofunctionalization of allenes, demonstrating its usefulness in organic synthesis and catalysis (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).

Chemical Structure and Analysis

- Chemical Structure Elucidation: Its use in the synthesis of sugar imine molecules emphasizes its role in the exploration of novel chemical structures (Majed Jari Mohammed, Abdul Amir H Kadhum, Adnan Ibrahim Mohammed, & Sameer H Abbood Al Rekabi, 2020).

- Mass Spectrometry Studies: The compound has been analyzed using mass spectrometry techniques, providing insights into its chemical properties and potential applications (Cai, Yin, Ma, Liu, Zhao, & Xu, 2007).

属性

IUPAC Name |

benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7/c1-21-14-11(13(19)12(18)10(7-17)23-14)16-15(20)22-8-9-5-3-2-4-6-9/h2-6,10-14,17-19H,7-8H2,1H3,(H,16,20)/t10-,11-,12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCBPGJIPRBQAE-KSTCHIGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。